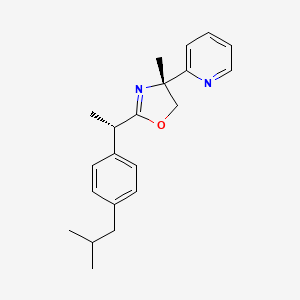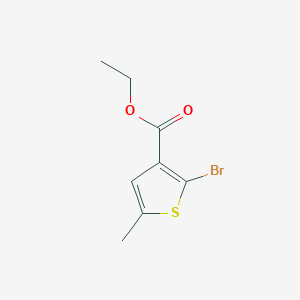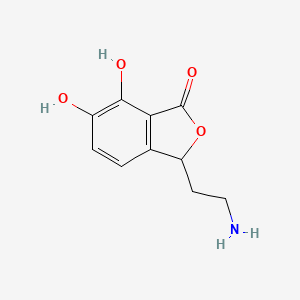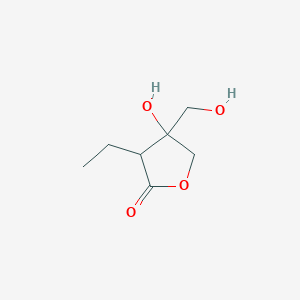
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI): is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with ethyl, hydroxy, and hydroxymethyl substituents. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of more saturated furanone derivatives.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2(3H)-Furanone, 4-hydroxy-3-methyl-: Another furanone derivative with similar structural features but different substituents.
2(3H)-Furanone, 5-methyl-: A simpler furanone with a single methyl substituent.
Comparison:
Structural Differences: The presence of different substituents (ethyl, hydroxy, hydroxymethyl) in 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) makes it unique compared to other furanones.
Biological Activity: The specific substituents can influence the compound’s biological activity, making it more or less potent in various applications.
Chemical Reactivity: The different functional groups can affect the compound’s reactivity in chemical reactions, leading to different products and reaction pathways.
Properties
CAS No. |
549545-97-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3 |
InChI Key |
IVUVQLGQSITTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OCC1(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



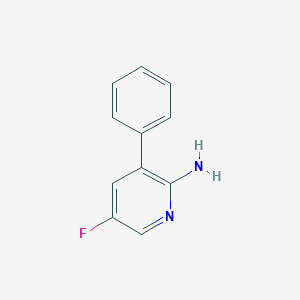
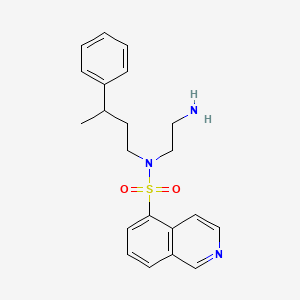


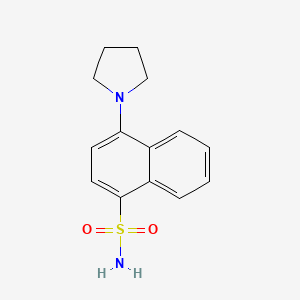
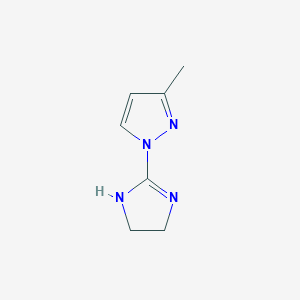

![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
